4-(2,3,4-Trifluorophenoxy)butane-1-thiol
Description
4-(2,3,4-Trifluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a butane chain terminated by a thiol (-SH) group and a 2,3,4-trifluorophenoxy aromatic substituent. The trifluorophenoxy moiety introduces strong electron-withdrawing effects, while the aliphatic thiol enhances nucleophilicity. This combination makes the compound valuable in materials science (e.g., self-assembled monolayers) and pharmaceutical intermediates, where fluorine atoms improve metabolic stability and bioavailability.
Properties
IUPAC Name |
4-(2,3,4-trifluorophenoxy)butane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-15/h3-4,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSVKRBPSRFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCS)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1OCCCCS)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trifluorophenoxy)butane-1-thiol involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trifluorophenoxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2,3,4-Trifluorophenoxy)butane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trifluorophenoxy)butane-1-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(2,3,4-Trifluorophenoxy)butane-1-thiol with structurally related compounds, emphasizing molecular features, fluorination patterns, and functional groups:
Key Differences and Implications
Fluorination Patterns
- Target Compound: The 2,3,4-trifluorophenoxy group creates a highly electron-deficient aromatic ring, reducing susceptibility to electrophilic substitution and enhancing thermal stability.
- 4-(Trifluoromethoxy)phenylmethanethiol : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluorophenoxy, leading to milder deactivation of the aromatic ring.
- 4-(Trifluoromethoxy)thiophenol : As an aromatic thiol, its reactivity is dominated by the electron-withdrawing trifluoromethoxy group, which lowers the pKa of the thiol (~8–9) compared to aliphatic thiols (~10–12).
Chain Length and Functional Groups
- The butane chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs like 4-(Trifluoromethoxy)phenylmethanethiol (logP ~2.8). This enhances membrane permeability in biological systems.
- 4-(4-Chlorophenyl)sulfanylbutan-1-ol : The thioether (-S-) and alcohol (-OH) groups reduce nucleophilicity compared to thiols, limiting its use in metal-binding applications.
Reactivity and Stability
- Thiols (target, ) exhibit higher acidity and nucleophilicity than thioethers () or alcohols ().
- Fluorine atoms in the target compound improve oxidative stability, whereas chlorine in may introduce photodegradation risks.
Pharmaceutical Relevance
- [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol demonstrates utility in kinase inhibition studies due to its thiazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
